3-(Hexoxymethyl)heptane
Description
3-(Hexoxymethyl)heptane is a branched alkane derivative featuring a hexoxy (-OCH₂C₅H₁₁) group attached to a methyl-substituted heptane backbone. The hexoxymethyl group introduces both steric bulk and polarity, influencing physical properties like boiling point, solubility, and reactivity. This compound is likely synthesized via alkylation or etherification reactions, with purification methods involving chromatography using heptane-based eluents .
Properties
IUPAC Name |
3-(hexoxymethyl)heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-4-7-9-10-12-15-13-14(6-3)11-8-5-2/h14H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHELFJAOGDOBQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC(CC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
3-(Butoxymethyl)heptane (CAS 62625-25-6)
- Molecular Formula : C₁₂H₂₆O
- Molecular Weight : 186.33 g/mol
- Key Properties: A nonpolar solvent with applications in organic synthesis. Its shorter butoxy chain (-OCH₂C₃H₇) results in lower molecular weight and boiling point compared to the hexoxy derivative .
3-(Chloromethyl)heptane (CAS Not Provided)
- Molecular Formula : C₈H₁₇Cl
- Molecular Weight : 150.68 g/mol
- Key Properties : A reactive chlorinated compound used in pharmaceuticals and chemical synthesis. The electronegative chlorine substituent enables nucleophilic substitution reactions, contrasting with the ether-based reactivity of 3-(Hexoxymethyl)heptane .
3-Methylheptane (CAS 589-81-1)
- Molecular Formula : C₈H₁₈
- Molecular Weight : 114.23 g/mol
- Key Properties : A branched alkane with a single methyl group. Its lack of oxygen or halogen substituents results in lower polarity and higher volatility compared to this compound .
Physical and Chemical Properties
Table 1: Comparative Properties of Heptane Derivatives
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Reactivity Profile |
|---|---|---|---|---|
| This compound | ~214.35* | ~220–240* | Insoluble* | Ether cleavage, oxidation |
| 3-(Butoxymethyl)heptane | 186.33 | ~200–210* | Insoluble | Ether-specific reactions |
| 3-(Chloromethyl)heptane | 150.68 | 186–188 | Insoluble | Nucleophilic substitution |
| 3-Methylheptane | 114.23 | ~120–130* | Insoluble | Combustion, halogenation |
| n-Heptane | 100.20 | 98.4 | Insoluble | Low reactivity (alkane typical) |
*Estimated based on structural analogues .
Functional Group Impact
- Ether Group (Hexoxymethyl): Enhances polarity slightly compared to pure alkanes but remains water-insoluble. The long hexoxy chain increases lipophilicity, making it suitable as a solvent for nonpolar reactions .
- Chlorine vs. Hexoxy : Chlorine’s electronegativity (3-(Chloromethyl)heptane) enables faster substitution reactions, whereas the hexoxy group’s ether linkage may undergo acid-catalyzed cleavage .
- Branching Effects: Branched derivatives like 3-methylheptane exhibit higher octane ratings than linear alkanes (e.g., n-heptane) due to reduced knocking in combustion .
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